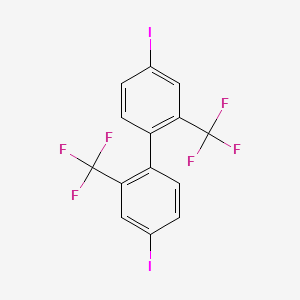

2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

Descripción general

Descripción

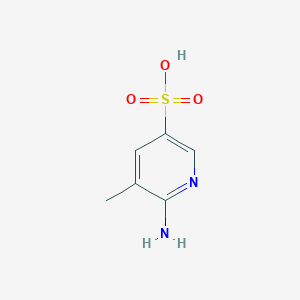

The compound 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl is a specialized molecule that is not directly discussed in the provided papers. However, the papers do discuss various compounds with trifluoromethyl groups and their unique properties. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is shown to be an effective catalyst in dehydrative amidation reactions, suggesting that trifluoromethyl groups can influence reactivity and selectivity in chemical reactions .

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups can involve various strategies. For example, bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony were synthesized by reacting RFLi with PnCl3, indicating that halogen-lithium exchange followed by reaction with a pnictogen halide is a viable synthetic route for such compounds . Similarly, the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocycles from 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane involves the reaction with bifunctional compounds, demonstrating another synthetic approach .

Molecular Structure Analysis

The molecular structures of trifluoromethyl-containing compounds can be quite complex. For instance, the solid-state structure of Sb(RF)2OSO2CF3 reveals a covalent Sb–O interaction, which is not precluded by the presence of fluoromethyl substituents . This suggests that the trifluoromethyl groups do not always dominate the coordination chemistry of the central atom. Additionally, the crystal and molecular structures of acyclic sulfur–nitrogen compounds with trifluoromethyl groups show extensive electron delocalization and bond shortening upon deprotonation .

Chemical Reactions Analysis

Trifluoromethyl groups can significantly affect the chemical reactivity of compounds. The ortho-substituent of boronic acid in 2,4-bis(trifluoromethyl)phenylboronic acid prevents the coordination of amines, thus accelerating amidation . Furthermore, the reaction of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes proceeds with high regioselectivity, indicating that trifluoromethyl groups can direct the outcome of nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The presence of trifluoromethyl groups can impart unique physical and chemical properties to compounds. For example, fluorinated polyimides based on a trifluoromethyl-substituted bis(ether amine) monomer exhibit high solubility in organic solvents, low dielectric constants, and high thermal stability, which are desirable properties for materials used in electronic applications . These properties are attributed to the strong electron-withdrawing effect and the bulky nature of the trifluoromethyl groups.

Aplicaciones Científicas De Investigación

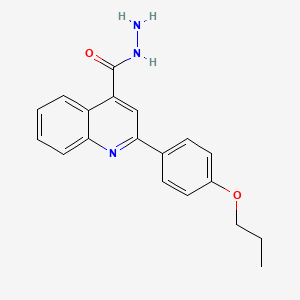

Catalysis and Synthesis

2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl and related compounds are used as catalysts and intermediates in organic synthesis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Such compounds are pivotal in the development of new synthetic pathways in organic chemistry.

Polymer Synthesis and Properties

These compounds play a significant role in the synthesis of polymers with unique properties. For instance, poly(amide-imide)s with trifluoromethyl and chloride substituents were synthesized using related fluorinated monomers, resulting in polymers with high glass transition temperatures, excellent thermal stability, and good solubility in various organic solvents due to bulky pendant groups. The films of these polymers exhibited excellent optical transparency and low dielectric constants (Liu et al., 2017).

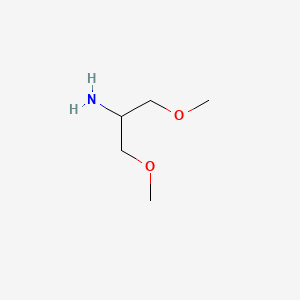

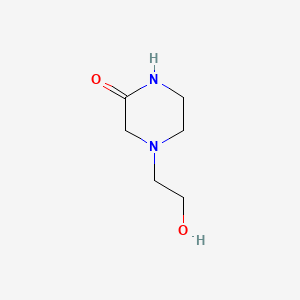

Fluorinated Compounds Synthesis

The synthesis of 2,2-Bis(trifluoromethyl)-1,3-heterocyclic compounds has been achieved through reactions involving related bifunctional compounds like amino alcohols and o-aminothiophenol (Kitazume & Ishikawa, 1974). These fluorinated compounds are important in the development of materials with specific electronic and structural properties.

Material Science and Engineering

Compounds related to this compound are essential in the development of materials for engineering applications. For example, novel polyimides derived from these compounds exhibit low dielectric constants and high optical transparency, making them suitable for applications in electronics and optoelectronics (Tao et al., 2009).

Liquid Crystal Polymers

These compounds are also used in the synthesis of main-chain/side-chain liquid crystalline polyesters for flat-panel display applications. The polymers synthesized from such compounds show complex polymorphism and are important for understanding the structural evolutions in liquid crystalline materials (Ruan et al., 2002).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that this compound is a crucial monomer in the synthesis of polyimides , which are high-performance polymers with excellent thermal stability, chemical inertness, and mechanical properties .

Mode of Action

The mode of action of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl involves its incorporation into the polymer chain during the synthesis of polyimides . The presence of the trifluoromethyl groups in the biphenyl structure imparts unique properties to the resulting polyimide, such as high thermal stability, low dielectric constant, low surface free energy, high mechanical strength, and high wear resistance .

Result of Action

The result of the action of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl is the formation of polyimides with unique properties such as high thermal stability, low dielectric constant, low surface free energy, high mechanical strength, and high wear resistance . These properties make the resulting polyimides suitable for applications in microelectronics and optoelectronics .

Action Environment

The action of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl, i.e., its incorporation into the polymer chain during the synthesis of polyimides, is influenced by the conditions of the polymerization process .

Propiedades

IUPAC Name |

4-iodo-1-[4-iodo-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F6I2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUYDTUCILYGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C2=C(C=C(C=C2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371163 | |

| Record name | 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89803-70-3 | |

| Record name | 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)